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Compound of Interest

Compound Name:
1-(5-Chloro-2-

phenoxyphenyl)ethanone

Cat. No.: B1589912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-
(5-Chloro-2-phenoxyphenyl)ethanone (CAS No. 70958-18-8). This document collates

available data on its physicochemical properties, analytical characterization, and proposed

synthetic and analytical methodologies.

Compound Identification and Properties
1-(5-Chloro-2-phenoxyphenyl)ethanone is a halogenated aromatic ketone. Its structure

features a chloro-substituted phenyl ring linked to a phenoxy group, with an ethanone

substituent. This unique arrangement of functional groups makes it a molecule of interest in

synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of 1-(5-Chloro-2-phenoxyphenyl)ethanone
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Property Value Source

CAS Number 70958-18-8 [1]

Molecular Formula C₁₄H₁₁ClO₂ [2]

Molecular Weight 246.69 g/mol [2]

Appearance White to gray solid [2]

Purity 99.81% (by LCMS) [2]

Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of 1-(5-Chloro-2-
phenoxyphenyl)ethanone. The following table summarizes the available analytical data.

While a Certificate of Analysis confirms that the spectra are consistent with the structure,

specific spectral data is not publicly available.[2]

Table 2: Summary of Analytical Characterization Data
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Technique Data Source

Liquid Chromatography-Mass

Spectrometry (LCMS)

Purity: 99.81%; Spectrum

consistent with structure.
[2]

¹H Nuclear Magnetic

Resonance (¹H NMR)

Spectrum consistent with

structure.
[2]

Infrared (IR) Spectroscopy

No data available for this

specific compound. Data for

the related compound 1-(5-

Chloro-2-

hydroxyphenyl)ethanone is

available from NIST.[3][4]

-

Mass Spectrometry (Electron

Ionization)

No data available for this

specific compound. Data for

the related compound 1-(5-

Chloro-2-

hydroxyphenyl)ethanone is

available from NIST.[3][4]

-

Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-(5-Chloro-2-
phenoxyphenyl)ethanone are not readily available in the public domain. However, based on

the structure of the molecule, a plausible two-step synthetic pathway can be proposed,

followed by standard analytical procedures.

Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process: a Friedel-Crafts acylation to form the

precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by an Ullmann condensation to

introduce the phenoxy group.
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Step 1: Friedel-Crafts Acylation (Fries Rearrangement)

Step 2: Ullmann Condensation

Acetic acid-4-chlorophenyl ester

Heating (140-150°C)

Aluminum chloride (AlCl3)

1-(5-Chloro-2-hydroxyphenyl)ethanone

1-(5-Chloro-2-hydroxyphenyl)ethanone

Purification

High Temperature

Phenyl halide (e.g., Iodobenzene) Copper Catalyst

1-(5-Chloro-2-phenoxyphenyl)ethanone

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(5-Chloro-2-phenoxyphenyl)ethanone.
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Step 1: Synthesis of 1-(5-Chloro-2-
hydroxyphenyl)ethanone (via Fries Rearrangement)
This protocol is adapted from the synthesis of 5'-chloro-2'-hydroxyacetophenone.[5]

Reaction Setup: In a round-bottomed flask, combine acetic acid-4-chlorophenyl ester and

aluminum chloride.

Heating: Heat the mixture in an oil bath at 140-150°C for 5-6 hours.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an

ethyl acetate:hexane mobile phase.

Workup: After completion, cool the reaction mixture and quench with crushed ice. Extract the

product with ethyl acetate.

Purification: Combine the organic phases, wash with saturated brine, and dry over

anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product

can be purified by recrystallization.

Step 2: Synthesis of 1-(5-Chloro-2-
phenoxyphenyl)ethanone (via Ullmann Condensation)
This is a general proposed method, as a specific protocol for this reaction is not available. The

Ullmann condensation is a standard method for forming aryl ethers.[6]

Reaction Setup: Combine 1-(5-chloro-2-hydroxyphenyl)ethanone, a phenyl halide (e.g.,

iodobenzene or bromobenzene), a copper catalyst (e.g., copper(I) iodide), and a suitable

high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide) in a reaction

vessel. A base (e.g., potassium carbonate) is also typically required.

Heating: Heat the reaction mixture to a high temperature (often >150°C) under an inert

atmosphere.

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Workup: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove

inorganic salts. Wash the organic phase with water and brine.

Purification: Dry the organic layer and concentrate under reduced pressure. The crude

product should be purified by column chromatography on silica gel.

Proposed Analytical Characterization Workflow
The following workflow outlines the steps for the comprehensive characterization of the final

product.

Synthesized Product

Purity Assessment (LCMS/HPLC)

Structural Identification

NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry IR Spectroscopy

Characterized Compound
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Click to download full resolution via product page

Caption: Workflow for the analytical characterization of 1-(5-Chloro-2-
phenoxyphenyl)ethanone.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample

through a 0.45 µm syringe filter.

HPLC System: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or

trifluoroacetic acid) is a typical starting point.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g.,

254 nm).

Injection Volume: 10 µL.

Data Analysis: Determine the purity by calculating the peak area percentage of the main

component.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Spectral Width: 0 to 220 ppm.

Data Analysis: Assign the chemical shifts, multiplicities, and coupling constants to the

protons and carbons in the molecule to confirm the expected structure.

Mass Spectrometry (MS) for Molecular Weight
Confirmation

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent

compatible with the ionization source.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that

the mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the

compound. The isotopic pattern for the chlorine atom should also be observed.

Infrared (IR) Spectroscopy for Functional Group
Identification
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Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory)

or as a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands for the functional groups present,

such as the C=O stretch of the ketone, C-O-C stretch of the ether, and C-Cl stretch, as well

as aromatic C-H and C=C vibrations.

Safety Information
1-(5-Chloro-2-phenoxyphenyl)ethanone is classified with the following hazard statements:

H317: May cause an allergic skin reaction.

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound.[1] Work should be conducted in a well-

ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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